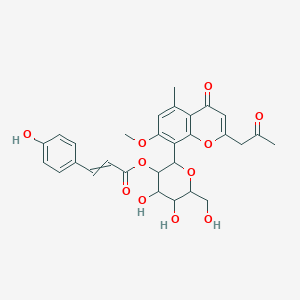7-O-Methylaloeresin A
CAS No.:
Cat. No.: VC13867904
Molecular Formula: C29H30O11
Molecular Weight: 554.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C29H30O11 |
|---|---|
| Molecular Weight | 554.5 g/mol |
| IUPAC Name | [4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3 |
| Standard InChI Key | WRLXHKDQSQMWSH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC |
| Canonical SMILES | CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
7-O-Methylaloeresin A belongs to the chromone glycoside family, characterized by a benzopyran-4-one (chromone) backbone. Key structural features include:
-
Methoxy Group: Positioned at C-7, enhancing lipid solubility and bioactivity.
-
Glycosidic Moiety: A β-D-glucopyranosyl unit linked to the chromone core, facilitating interactions with biological targets.
-
Acetonyl Side Chain: Attached at C-2, contributing to its unique reactivity .
The compound’s IUPAC name is [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 554.5 g/mol |
| Solubility | Soluble in DMSO, ethanol, methanol |
| CAS Number | 329361-25-3 |
| Stability | Stable at -20°C for 2 years |
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure, with electrospray ionization (ESI-MS) showing a molecular ion peak at m/z 554.5 .
Biosynthesis and Extraction Methods
Natural Biosynthesis
In Aloe species, 7-O-Methylaloeresin A is synthesized via the phenylpropanoid pathway. Key steps include:
-
Chromone Core Formation: Derived from malonyl-CoA and p-coumaroyl-CoA.
-
Glycosylation: Attachment of glucose via UDP-glucosyltransferases.
-
Methylation: Addition of a methyl group at C-7 by O-methyltransferases .
Extraction and Purification
Industrial extraction typically involves:
-
Partitioning: Sequential fractionation using n-hexane, chloroform, ethyl acetate, and butanol.
-
Chromatography: Silica gel and C-18 columns isolate the compound with >95% purity .
Pharmacological Activities
Antimicrobial Efficacy
7-O-Methylaloeresin A exhibits broad-spectrum activity against drug-resistant pathogens:
| Pathogen | MIC (mM) | Reference |
|---|---|---|
| Staphylococcus aureus (NCTC 11994) | 0.72 | |
| Salmonella typhimurium (ATCC 1255) | 0.18 | |
| Candida albicans (ATCC 10231) | 0.15 |
Mechanistically, it disrupts bacterial cell membrane integrity and inhibits DNA gyrase .
Antioxidant Capacity
The compound neutralizes free radicals via hydrogen atom transfer:
Its antioxidant potency surpasses ascorbic acid in lipid peroxidation models .
Mechanisms of Action
Molecular Targets
-
Tyrosinase Inhibition: Binds to His244, Thr261, and Val283 via hydrogen bonding (IC50: 9.8 µM) .
-
BACE-1 Modulation: Reduces β-amyloid aggregation, suggesting neuroprotective potential .
Cellular Effects
-
Apoptosis Induction: Upregulates caspase-3 in cancer cell lines.
-
Anti-Inflammatory Activity: Suppresses NF-κB and COX-2 pathways .
Comparative Analysis with Related Compounds
| Compound | Structure | Key Activities |
|---|---|---|
| Aloesin | Chromone glycoside | Antioxidant, anti-inflammatory |
| Aloin | Anthrone C-glycoside | Laxative, anticancer |
| 7-Hydroxyaloeresin A | Hydroxychromone | Enhanced antioxidant activity |
7-O-Methylaloeresin A’s methoxy group confers superior bioavailability and target affinity compared to analogs .
Applications and Future Directions
Agricultural Uses
Research Gaps
-
Clinical Trials: No in vivo studies on pharmacokinetics or toxicity.
-
Synthetic Routes: Scalable synthesis remains challenging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume